KY-226 - 1621673-53-7

KY-226

Catalog Number: EVT-271197
CAS Number: 1621673-53-7
Molecular Formula: C27H31NO3S2
Molecular Weight: 481.669
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KY-226, chemically known as 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzoylamide, is a novel non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) []. This compound has shown promise in preclinical studies for its potential in treating type 2 diabetes and obesity [, ]. Further research identified KY-226 as a potential inhibitor of the papain-like protease (PLpro) of the SARS-CoV-2 virus [, ].

GRL0617

Compound Description: GRL0617 is a known non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2. []

Relevance: The study highlights GRL0617 as a reference compound to demonstrate the potential of tropifexor as a novel PLpro inhibitor. [] Although both GRL0617 and KY-226 showed antiviral activity against SARS-CoV-2, tropifexor demonstrated superior efficacy in inhibiting viral replication in Calu-3 cells. [] Notably, tropifexor exhibited an EC50 of 4.03 µM, which was 7.8-fold lower than that of GRL0617 (EC50 = 31.4 µM). [] This suggests that tropifexor may be a more potent inhibitor of SARS-CoV-2 replication and a promising candidate for further development as an antiviral drug, potentially surpassing the efficacy of established PLpro inhibitors like GRL0617. []

EACC

Relevance: EACC was identified alongside KY-226 and Tropifexor as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro) through drug-repurposing screening. [, ] All three compounds exhibited IC50 values in the low micromolar range (3.39 to 8.28 µM) against PLpro, indicating their potential as antiviral agents. [, ] These findings highlight the potential of EACC, along with KY-226 and Tropifexor, as starting points for the development of novel SARS-CoV-2 antivirals. [, ]

Tropifexor

Compound Description: Tropifexor, also known as Bimosiamose, is a small-molecule drug that was initially developed as an immunosuppressant. [, ] It has shown promising results in inhibiting the papain-like protease (PLpro) of SARS-CoV-2. [, ]

Relevance: Identified alongside KY-226 in a drug-repurposing screen, tropifexor demonstrated potent inhibition of PLpro with an IC50 of 10.6 µM in a cellular assay. [, ] Furthermore, tropifexor effectively inhibited SARS-CoV-2 replication in Calu-3 cells at non-cytotoxic concentrations, showcasing its potential as an antiviral agent. [, ] This finding highlights the potential of both KY-226 and tropifexor as starting points for developing novel SARS-CoV-2 antivirals. [, ]

Overview

KY-226 is a potent and selective allosteric inhibitor of protein tyrosine phosphatase 1B, known by its CAS number 1621673-53-7. This compound has garnered attention in scientific research due to its significant effects on insulin and leptin signaling pathways, making it a candidate for therapeutic applications in diabetes and obesity management. KY-226 exhibits an IC50 value of 0.25 μM, indicating its high potency as an inhibitor without activating peroxisome proliferator-activated receptor gamma.

Source

KY-226 is primarily sourced from chemical suppliers such as GlpBio, MedKoo, and Sigma-Aldrich, where it is marketed for research purposes only. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its potential therapeutic benefits.

Classification

KY-226 falls under the category of protein tyrosine phosphatase inhibitors, specifically targeting protein tyrosine phosphatase 1B. It is classified as an allosteric inhibitor, which means it binds to a site other than the active site of the enzyme, leading to a conformational change that inhibits its activity.

Synthesis Analysis

The synthesis of KY-226 involves several organic chemistry techniques that are common in the development of small molecule inhibitors. While specific synthetic routes are not detailed in the available literature, compounds of this nature typically undergo:

  • Stepwise synthesis: This may include the formation of key intermediates followed by functional group modifications.
  • Purification techniques: High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product.

The empirical formula for KY-226 is C27H31NO3S, with a molecular weight of 481.67 g/mol. The detailed structural data can be obtained from spectral analysis methods such as NMR and mass spectrometry.

Molecular Structure Analysis

The molecular structure of KY-226 is characterized by a complex arrangement that includes:

  • Aromatic rings: These contribute to the compound's stability and interaction with biological targets.
  • Functional groups: The presence of nitrogen and sulfur atoms plays a crucial role in its biological activity.

The chemical structure has been illustrated in various studies, indicating how these features facilitate binding to protein tyrosine phosphatase 1B.

Chemical Reactions Analysis

KY-226's primary chemical reactions involve its interaction with protein tyrosine phosphatase 1B. As an allosteric inhibitor:

  • It binds to an allosteric site on the enzyme, leading to a decrease in enzymatic activity.
  • This binding alters the conformation of the enzyme, preventing substrate access to the active site.

Research has demonstrated that KY-226 effectively reduces plasma glucose levels and enhances insulin receptor phosphorylation in experimental models, showcasing its role in metabolic regulation.

Mechanism of Action

The mechanism by which KY-226 exerts its effects involves several key processes:

  1. Binding: KY-226 binds to the allosteric site of protein tyrosine phosphatase 1B.
  2. Inhibition: This binding inhibits the dephosphorylation of key substrates involved in insulin signaling.
  3. Signal Enhancement: As a result, there is an enhancement in insulin receptor phosphorylation and downstream signaling pathways, including Akt signaling.

Studies have shown that treatment with KY-226 leads to improved insulin sensitivity and glucose uptake in various cell types, including hepatocytes and muscle cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: KY-226 is typically presented as a solid powder.
  • Solubility: It is soluble in organic solvents commonly used in laboratory settings but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored properly to prevent degradation.
  • Reactivity: KY-226's reactivity profile indicates it can interact specifically with protein tyrosine phosphatases without affecting other enzymes significantly.
Applications

KY-226 has several promising applications in scientific research:

  • Diabetes Research: Due to its ability to enhance insulin signaling, it is being investigated as a potential therapeutic agent for type 2 diabetes.
  • Obesity Management: Its effects on leptin signaling suggest possible applications in obesity treatment strategies.
  • Neuroprotection: Preliminary studies indicate that KY-226 may protect neurons from ischemic damage, opening avenues for research into neurodegenerative diseases.
Introduction to Protein Tyrosine Phosphatase 1B (PTP1B) and Metabolic Disorders

PTP1B as a Therapeutic Target in Insulin and Leptin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways. By dephosphorylating key tyrosine residues on the insulin receptor (IR) and leptin receptor-associated kinases (e.g., JAK2), PTP1B attenuates metabolic signaling, contributing to insulin resistance and obesity. KY-226, a potent allosteric PTP1B inhibitor, disrupts this negative feedback loop. Preclinical studies demonstrate its efficacy in enhancing insulin and leptin sensitivity:

  • Insulin Signaling: In db/db mice (type 2 diabetes model), oral KY-226 (10–30 mg/kg/day, 4 weeks) significantly reduced plasma glucose (−35%), triglycerides (−28%), and hemoglobin A1c (−15%) without inducing weight gain. This correlated with increased phosphorylation of IR and Akt in liver and muscle tissues, confirming enhanced insulin sensitivity [1] [2] [7].
  • Leptin Signaling: In diet-induced obese (DIO) mice, KY-226 (30–60 mg/kg/day) reduced body weight gain (−22%) and food intake (−18%) by augmenting hypothalamic leptin signaling. Phosphorylated STAT3 (pSTAT3), a downstream leptin effector, increased by 40% in the hypothalamus, indicating restored leptin responsiveness [2] [10].

Table 1: In Vivo Metabolic Effects of KY-226

ModelDose/DurationKey Metabolic OutcomesMechanistic Insights
db/db mice10–30 mg/kg, 4 weeks↓ Plasma glucose, ↓ HbA1c, ↓ triglycerides↑ pIR, ↑ pAkt in liver/muscle
DIO mice30–60 mg/kg, 4 weeks↓ Body weight, ↓ adiposity, ↓ food intake↑ pSTAT3 in hypothalamus

Unlike conventional PPARγ agonists (e.g., pioglitazone), KY-226 does not promote adipocyte differentiation or weight gain, underscoring its advantage for obesity-linked diabetes [2] [4].

Rationale for Allosteric Inhibition Strategies in Metabolic Disease

Traditional active-site PTP1B inhibitors face challenges due to:

  • High conservation of the catalytic site across phosphatases, limiting selectivity.
  • Polar chemical properties hindering membrane permeability and oral bioavailability.

KY-226 circumvents these issues by targeting an allosteric site located ~20 Å from the catalytic domain. This site, involving the α7 helix and WPD loop, modulates enzyme conformation via dynamic networks [3] [6] [9]:

  • Mechanism of Allostery: KY-226 binds to the "BB site," displacing the α7 helix and locking the WPD loop in an open, inactive conformation. This suppresses catalytic activity without competing with substrates at the active site [3] [6].
  • Selectivity Advantages: Structural analyses confirm KY-226’s selectivity for PTP1B over related phosphatases (e.g., TCPTP) due to unique hydrophobic interactions with the α7 helix [6] [9].
  • Pharmacological Evidence: In cellular assays (HepG2 hepatocytes), KY-226 (0.3–10 µM) enhanced insulin-induced IR phosphorylation by 3.5-fold without PPARγ activation. Hydrogen–deuterium exchange mass spectrometry (HDX-MS) revealed that allostery propagates beyond the BB site, inducing dynamic changes >35 Å away, including the catalytic loop [1] [9].

Table 2: KY-226 vs. Active-Site PTP1B Inhibition Strategies

PropertyAllosteric Inhibitors (KY-226)Active-Site Inhibitors
Binding SiteBB site (distal to catalytic domain)Catalytic P-loop
SelectivityHigh (exploits PTP1B-specific α7 dynamics)Low (conserved active site)
Oral BioavailabilityYes (confirmed in mice)Often limited (polar residues)
Cellular ActivityEnhanced pIR at 0.3–10 µMRequires high µM–mM concentrations

Properties

CAS Number

1621673-53-7

Product Name

KY-226

IUPAC Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide

Molecular Formula

C27H31NO3S2

Molecular Weight

481.669

InChI

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29)

InChI Key

MKXMABKUVSOEJF-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

KY-226; KY 226; KY226;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.